Boric acid, isooctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boric acid, isooctyl ester: is an organic compound derived from boric acid and isooctyl alcohol. It is a type of boronic ester, which is characterized by the presence of a boron atom bonded to an oxygen atom that is further bonded to an organic group. Boronic esters are known for their versatility in organic synthesis and their applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boric acid, isooctyl ester can be synthesized through the esterification of boric acid with isooctyl alcohol. The reaction typically involves the dehydration of boric acid with isooctyl alcohol under acidic conditions. The process can be represented by the following reaction:
B(OH)3+3C8H17OH→B(O-C8H17)3+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where boric acid and isooctyl alcohol are mixed in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the removal of water and drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions: Boric acid, isooctyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to boric acid and isooctyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different boronic esters.
Oxidation and Reduction: While boronic esters are generally stable, they can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as an acid or base.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Hydrolysis: Boric acid and isooctyl alcohol.
Transesterification: Different boronic esters depending on the alcohol used.
Oxidation and Reduction: Various oxidized or reduced boronic compounds.
Scientific Research Applications
Chemistry: Boric acid, isooctyl ester is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Biology and Medicine: Boronic esters, including this compound, are explored for their potential in drug delivery systems and as enzyme inhibitors due to their ability to form reversible covalent bonds with diols and other functional groups .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with self-healing properties. The dynamic covalent bonds formed by boronic esters contribute to the self-healing capabilities of these materials .
Mechanism of Action
The mechanism of action of boric acid, isooctyl ester involves the formation of reversible covalent bonds with diols and other functional groups. This property is utilized in various applications, such as enzyme inhibition and self-healing materials. The boron atom in the ester can interact with hydroxyl groups, forming stable yet reversible complexes that can undergo dynamic exchange reactions .
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in organic synthesis and as a glucose sensor.
Methylboronic acid: A simpler boronic acid used in various chemical reactions.
Vinylboronic acid: Used in polymer chemistry and as a monomer for polymerization reactions.
Uniqueness: Boric acid, isooctyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to form reversible covalent bonds makes it particularly valuable in applications requiring dynamic and self-healing materials .
Properties
CAS No. |
67989-25-7 |
---|---|
Molecular Formula |
C8H19BO3 |
Molecular Weight |
174.05 g/mol |
IUPAC Name |
6-methylheptoxyboronic acid |
InChI |
InChI=1S/C8H19BO3/c1-8(2)6-4-3-5-7-12-9(10)11/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
UDMIFBTZCOWXLV-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.